molecular formula C21H21F2N3OS B2357627 1-(4-(difluoromethoxy)phenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea CAS No. 852140-61-5

1-(4-(difluoromethoxy)phenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea

Cat. No.: B2357627
CAS No.: 852140-61-5
M. Wt: 401.48
InChI Key: PONFQVRGIZDKPP-UHFFFAOYSA-N
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Description

This compound features a thiourea core (-NH-CS-NH-) with two distinct substituents:

  • 4-(Difluoromethoxy)phenyl group: A phenyl ring substituted with a difluoromethoxy (-OCF₂H) moiety, enhancing metabolic stability and lipophilicity through fluorine’s electronegativity and hydrophobic effects.

Thiourea derivatives are recognized for their diverse biological activities, including enzyme inhibition and receptor modulation, making this compound a candidate for pharmacological exploration .

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3OS/c22-20(23)27-15-8-6-14(7-9-15)25-21(28)24-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)26-19/h5-11,20,26H,1-4,12H2,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONFQVRGIZDKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=S)NC4=CC=C(C=C4)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Difluoromethoxy)phenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, along with insights from recent research findings.

Chemical Structure

The compound can be represented structurally as follows:

C20H22F2N2OS\text{C}_{20}\text{H}_{22}\text{F}_2\text{N}_2\text{O}\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to 1-(4-(difluoromethoxy)phenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1MCF-77.0
2HCT-1166.2
3T47D27.3

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives have also been extensively studied. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus1.47 µM
Escherichia coli2.5 µM
Micrococcus luteus1.47 µM

These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria.

Antioxidant Activity

Thiourea derivatives are known for their antioxidant properties, which can protect cells from oxidative stress. The following table summarizes the antioxidant activity measured using common assays:

Assay TypeIC50 (µg/mL)Reference
DPPH Scavenging45
ABTS Scavenging52

The ability of the compound to scavenge free radicals suggests its potential utility in preventing oxidative damage in biological systems.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells.
  • Apoptosis Induction: Triggering programmed cell death pathways.
  • Enzyme Inhibition: Interacting with microbial enzymes to inhibit growth.

Case Studies

In a recent study focusing on the synthesis and evaluation of thiourea derivatives, the compound was tested alongside others for its biological efficacy. The results indicated a promising profile for anticancer and antimicrobial activities compared to standard treatments:

  • Study on Anticancer Effects : Compounds were screened against various cancer cell lines, showing significant inhibition rates.
  • Antimicrobial Testing : The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer properties of thiourea derivatives, including the compound . The National Cancer Institute (NCI) has evaluated various thiourea compounds for their efficacy against human tumor cells. The results indicate that certain derivatives exhibit significant antitumor activity with mean GI50 (the concentration required to inhibit cell growth by 50%) values suggesting potential for development into therapeutic agents.

Case Study : In a study assessing the cytotoxic effects of thiourea derivatives on different cancer cell lines, one derivative demonstrated an average cell growth inhibition rate of 12.53% across a panel of approximately sixty cancer cell lines . This highlights the compound's potential as a lead structure for further development.

Antimicrobial Properties

Thiourea compounds have also been investigated for their antimicrobial activities. The structural features of 1-(4-(difluoromethoxy)phenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea suggest that it may possess similar properties.

Research Findings : A related study evaluated the antimicrobial activity of synthesized thiourea derivatives against various bacterial strains. The results indicated that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in the thiourea structure could enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The effectiveness of thiourea derivatives often hinges on their structural characteristics. Modifications in substituents can lead to variations in biological activity:

Substituent Effect on Activity
Difluoromethoxy groupEnhances lipophilicity and potency
TetrahydrocarbazoleContributes to receptor binding
Thiourea moietyImparts biological activity

Synthesis and Characterization

The synthesis of 1-(4-(difluoromethoxy)phenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea typically involves the reaction of appropriate isothiocyanates with amines or amides under controlled conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares key structural and functional features of the target compound with analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Potential Properties
Target Compound Thiourea - 4-(Difluoromethoxy)phenyl
- (2,3,4,9-Tetrahydrocarbazol-6-yl)methyl
Enhanced metabolic stability (OCF₂H), moderate lipophilicity, flexible carbazole
5d, 5e, 5f () Pyrazole-carbazole hybrid - Nitro (-NO₂)
- Chlorophenyl/furan/dinitrophenyl
High electron-withdrawing effects (NO₂), variable π-stacking (aromatic substituents)
Voltage-gated Na⁺ channel blocker () Hydrazinecarboxamide - 4-(Difluoromethoxy)phenyl
- Trifluoromethylphenyl
Sodium channel inhibition, improved pharmacokinetics (fluorinated groups)
Triazole-thiones () Triazole-thione - 2,4-Difluorophenyl
- Phenylsulfonyl
Sulfur-mediated binding, tunable solubility (sulfonyl group)

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